Tributylhexadecylphosphonium bromide

Catalog No.
S591811
CAS No.
14937-45-2
M.F
C28H60BrP
M. Wt
507.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylhexadecylphosphonium bromide

CAS Number

14937-45-2

Product Name

Tributylhexadecylphosphonium bromide

IUPAC Name

tributyl(hexadecyl)phosphanium;bromide

Molecular Formula

C28H60BrP

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

RYVBINGWVJJDPU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Synonyms

THPB compound, tributylhexadecylphosphonium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Phase Transfer Catalysis:

TBHDPB functions as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, typically an organic and an aqueous phase. This property makes it valuable for reactions where substrates are insoluble in one of the phases. For example, research has shown its effectiveness in accelerating the alkaline hydrolysis of polyethylene terephthalate (PET), a major component of plastic waste .

Analytical Chemistry:

TBHDPB's ability to modify the surface properties of gold nanoparticles has opened up opportunities in analytical chemistry. By attaching TBHDPB to gold nanoparticles, researchers can enhance their selectivity towards specific analytes, leading to improved detection sensitivity. For instance, a study demonstrated the use of TBHDPB-modified gold nanoparticles for the selective detection of chromium (III)-organic complexes .

Bioactive Materials:

Recent research explores the potential of TBHDPB in developing biocompatible materials with various functionalities. Studies suggest its ability to inhibit bacterial growth while remaining non-toxic to mammalian cells . This opens doors for its application in designing antibacterial coatings for medical devices or cultural heritage preservation.

Other Potential Applications:

Emerging research suggests TBHDPB's potential in various research fields, including:

  • Drug delivery: Studies explore its use in formulating drug delivery systems due to its ability to modify the solubility and release properties of drugs .
  • Cellular studies: TBHDPB might be utilized as a tool to modulate specific cellular processes, such as inhibiting the NFAT signaling pathway, potentially impacting research on diseases like diabetes .

Tributylhexadecylphosphonium bromide is a quaternary ammonium salt with the chemical formula C₃₆H₈₁BrP. It is characterized by a long hydrophobic alkyl chain (hexadecyl) and three butyl groups attached to a phosphorus atom. This compound is notable for its role as a phase-transfer catalyst, facilitating reactions between organic and aqueous phases due to its amphiphilic nature. The presence of the bromide ion contributes to its solubility in organic solvents, enhancing its utility in various chemical applications.

The mechanism of action of THPB depends on the specific application. Here are some potential mechanisms:

  • In Material Science: The amphiphilic nature allows THPB to self-assemble into various structures like micelles or bilayers, useful in creating functional materials [].
  • In Catalysis: THPB can act as a phase-transfer catalyst, facilitating reactions between immiscible phases [].
  • In Biological Studies: The cationic nature of THPB allows it to interact with cell membranes, potentially affecting membrane fluidity or delivering bioactive molecules [].

Limited data exists on the specific hazards of THPB. However, as a general guideline for quaternary phosphonium salts, they may possess skin and eye irritation properties []. It's advisable to handle THPB with standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.

Please Note:

  • Due to the relatively niche research area of THPB, detailed information on its properties and applications is limited. Further research is needed to fully understand its potential.
  • The provided information is based on scientific publications and may not be exhaustive.
, primarily serving as a catalyst. One significant reaction involves the alkaline hydrolysis of polyethylene terephthalate (PET), where it aids in breaking down the polymer into its monomers through a shrinking core model mechanism . Additionally, it has been utilized in one-pot synthesis reactions, such as the reaction of benzil and ammonium acetate in ethanol, leading to the formation of various organic compounds .

The synthesis of tributylhexadecylphosphonium bromide typically involves the reaction of hexadecyl chloride with tributylphosphine in the presence of a suitable base to facilitate the quaternization process. The reaction can be represented as follows:

  • Reactants: Hexadecyl chloride + Tributylphosphine
  • Conditions: Base (e.g., sodium hydroxide) in an organic solvent.
  • Product: Tributylhexadecylphosphonium bromide.

This method allows for high yields of the desired product while maintaining purity.

Tributylhexadecylphosphonium bromide finds applications across various fields:

  • Phase-Transfer Catalysis: It is widely used to facilitate reactions between polar and nonpolar compounds, making it valuable in organic synthesis.
  • Polymer Chemistry: Its role in the recycling of PET highlights its importance in sustainable chemistry practices .
  • Nanotechnology: The compound has been used in constructing gold nanoprobes for detecting metal-organic complexes, showcasing its versatility in analytical chemistry .

Interaction studies involving tributylhexadecylphosphonium bromide often focus on its catalytic properties and modifications with other ions or compounds. For instance, studies have demonstrated that altering the anion from bromide to potassium persulfate significantly enhances its catalytic activity . Furthermore, research into its interactions with various substrates provides insights into optimizing reaction conditions for improved yields.

Several compounds share structural or functional similarities with tributylhexadecylphosphonium bromide. These include:

Compound NameStructure TypeKey Features
Tetrabutylammonium bromideQuaternary Ammonium SaltCommonly used as a phase-transfer catalyst
Benzyltriethylammonium chlorideQuaternary Ammonium SaltUsed in organic synthesis and extraction processes
Hexadecyltrimethylammonium bromideQuaternary Ammonium SaltExhibits surfactant properties and phase-transfer capabilities

Uniqueness of Tributylhexadecylphosphonium Bromide

What sets tributylhexadecylphosphonium bromide apart from these similar compounds is its unique combination of a long hydrophobic chain and multiple butyl groups, which enhances its solubility and catalytic efficiency in diverse chemical environments. Its specific application in PET recycling also highlights its significance in sustainable chemistry initiatives.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14937-45-2

General Manufacturing Information

Phosphonium, tributylhexadecyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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